Molecular Weight Differential Between 2,7‑Dimethyl and 6‑Methoxy‑2,7‑dimethyl Analogues
6‑Methoxy‑2,7‑dimethyl‑4H,5H‑pyrazolo[1,5‑a]pyrimidin‑5‑one (C₉H₁₁N₃O₂, MW 193.20 Da) exhibits a molecular weight that is +30.02 Da higher than its direct analogue, 2,7‑dimethyl‑4H,5H‑pyrazolo[1,5‑a]pyrimidin‑5‑one (C₈H₉N₃O, MW 163.18 Da) . This mass increment corresponds precisely to the replacement of the 6‑H with a 6‑OCH₃ substituent. From a practical procurement standpoint, the mass increase alters the compound’s calculated logP by roughly +0.5 units (estimated via ChemAxon), shifting the predicted lipophilicity from approximately 0.5 (2,7‑dimethyl) to 1.0 (6‑methoxy‑2,7‑dimethyl), which directly influences solubility and passive membrane permeability profiles in cell‑based kinase assays [1].
| Evidence Dimension | Molecular weight and associated physicochemical shift |
|---|---|
| Target Compound Data | MW 193.20 Da; predicted logP ~1.0 |
| Comparator Or Baseline | 2,7‑Dimethyl‑4H,5H‑pyrazolo[1,5‑a]pyrimidin‑5‑one: MW 163.18 Da; predicted logP ~0.5 |
| Quantified Difference | Δ MW = +30.02 Da; Δ logP ≈ +0.5 |
| Conditions | Computed physicochemical properties (ChemAxon platform); MW values from ChemSrc records |
Why This Matters
A 30 Da molecular weight increase and a 0.5 logP shift place the compound in a different drug‑like property space, requiring distinct formulation and assay conditions compared to the 6‑unsubstituted congener.
- [1] J. J. Johnston, et al. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorg. Med. Chem. Lett., 2007. View Source
